molecular formula C₂₆H₃₆O₈ B022127 13-cis-Retinoyl-beta-glucuronide CAS No. 78147-42-9

13-cis-Retinoyl-beta-glucuronide

Cat. No.: B022127
CAS No.: 78147-42-9
M. Wt: 476.6 g/mol
InChI Key: MTGFYEHKPMOVNE-PLEZPQHTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary targets of 13-cis-Retinoyl-beta-glucuronide, a metabolite of retinoic acid, are the retinoic acid receptors (RARs) and retinoid X receptors (RXRs) . These receptors are nuclear receptors that regulate gene expression and play crucial roles in cell differentiation and proliferation .

Mode of Action

This compound interacts with its targets, the RARs and RXRs, by binding to these receptors . This binding activates the receptors, leading to changes in gene expression that influence cell differentiation and proliferation .

Biochemical Pathways

The compound affects the retinoid signaling pathway, which is involved in a wide range of biological processes, including embryonic development, vision, immune function, and homeostasis . The activation of RARs and RXRs by this compound leads to the regulation of genes involved in these processes .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is absorbed and distributed throughout the body . It is metabolized primarily into cis metabolites . The compound’s bioavailability is influenced by its metabolism and the dose administered .

Result of Action

The molecular and cellular effects of this compound’s action include changes in gene expression that influence cell differentiation and proliferation . These changes can have significant effects on various biological processes, including embryonic development, vision, immune function, and homeostasis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s metabolism and bioavailability can be affected by factors such as diet and the presence of other compounds . Additionally, the compound’s action can be influenced by the physiological environment, including the presence of specific enzymes and proteins .

Biochemical Analysis

Biochemical Properties

13-cis-Retinoyl-beta-glucuronide plays a vital role in biochemical reactions, particularly in the metabolism of retinoids. It interacts with several enzymes, including retinoid-converting enzymes such as retinol dehydrogenase, alcohol dehydrogenase, and aldehyde dehydrogenase . These enzymes facilitate the conversion of retinoids into their active forms, which are essential for various physiological functions. The interactions between this compound and these enzymes are crucial for maintaining the balance of retinoid levels in the body.

Cellular Effects

This compound influences various cellular processes, including cell differentiation, proliferation, and apoptosis. It affects cell signaling pathways by modulating the activity of nuclear receptors such as retinoic acid receptors (RARs) and retinoid X receptors (RXRs) . These receptors play a critical role in regulating gene expression and cellular metabolism. The compound’s impact on gene expression can lead to changes in cellular functions, including the promotion of cell differentiation and inhibition of cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with nuclear receptors. It binds to RARs and RXRs, forming receptor-ligand complexes that regulate the transcription of target genes . This binding can lead to the activation or repression of specific genes, depending on the context. Additionally, this compound can influence enzyme activity, either inhibiting or activating enzymes involved in retinoid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound is relatively stable, but it can undergo degradation under certain conditions . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound can promote beneficial effects such as cell differentiation and anti-proliferative activity . At higher doses, it may cause toxic or adverse effects, including teratogenicity and alterations in neural activity . Understanding the dosage effects is crucial for determining the therapeutic window and minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways related to retinoid metabolism. It is metabolized by enzymes such as cytochrome P450 and aldehyde dehydrogenase, which convert it into active metabolites like retinoic acid . These metabolic pathways are essential for maintaining retinoid homeostasis and ensuring the proper functioning of retinoid-dependent processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target tissues and cells, where it can exert its biological effects. The compound’s distribution is influenced by factors such as tissue-specific expression of transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the nuclear fraction of cells, where it interacts with nuclear receptors to regulate gene expression . Additionally, it may be found in other cellular compartments, such as the cytosol and mitochondria, depending on the specific cellular context . The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

The synthesis of 13-cis-Retinoyl-beta-glucuronide involves the esterification of 13-cis-retinoic acid with beta-glucuronic acid. The reaction typically requires a catalyst and is conducted under controlled temperature and pH conditions to ensure the stability of the product. Industrial production methods may involve large-scale esterification processes with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

13-cis-Retinoyl-beta-glucuronide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 13-cis-4-oxoretinoic acid.

    Reduction: Reduction reactions can convert it back to its precursor forms.

    Substitution: It can participate in substitution reactions where the glucuronide moiety is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

Chemical Properties and Metabolism

13-cis-Retinoyl-beta-glucuronide is characterized by the chemical formula C26H36O8 and is classified as a glucuronide conjugate of retinoic acid. It is formed through the glucuronidation process, which enhances the solubility and excretion of retinoids in the body. Studies have shown that upon administration, 13-cis-RBG is rapidly converted into its active form, retinoic acid, particularly in vitamin A-deficient models .

Research indicates that 13-cis-RBG exhibits biological activity comparable to that of retinoic acid. It has been shown to inhibit the growth of neuroblastoma cells effectively, suggesting its potential as a therapeutic agent in cancer treatment . Additionally, it may play a role in modulating gene expression related to cell differentiation and proliferation.

Therapeutic Applications

  • Dermatological Disorders :
    • Acne Treatment : 13-cis-RBG is primarily utilized for treating severe nodulocystic acne. Its efficacy stems from its ability to induce cellular differentiation and reduce sebaceous gland activity .
    • Psoriasis and Other Skin Conditions : The compound has also been investigated for its effects on psoriasis and other keratinization disorders due to its anti-inflammatory properties.
  • Oncology :
    • Neuroblastoma : As noted, 13-cis-RBG has shown promise in inhibiting the growth of neuroblastoma cells, potentially offering a less toxic alternative to conventional retinoids .
    • Other Cancers : The compound's metabolites have been implicated in the treatment of various cancers, including skin cancer and leukemia .
  • Pharmacokinetics :
    • Studies have demonstrated differences in pharmacokinetics between healthy individuals and cancer patients, indicating that dosing regimens may need to be adjusted based on patient profiles .

Case Study Overview

  • A study involving patients with high-risk neuroblastoma treated with isotretinoin highlighted the conversion efficiency of 13-cis-RBG into retinoic acid, emphasizing its potential role in enhancing therapeutic outcomes while minimizing side effects .
  • Another investigation into the metabolism of 13-cis-retinoic acid revealed that significant glucuronide metabolites were present in bile, indicating effective metabolic processing that could influence dosing strategies .

Comparative Analysis of Retinoids

CompoundStructure TypeMain ApplicationsEfficacy
This compoundGlucuronide conjugateAcne, NeuroblastomaInhibits cell growth similar to retinoic acid
All-trans Retinoic AcidActive retinoidAcute promyelocytic leukemiaWell-established efficacy but higher toxicity
IsotretinoinActive retinoidSevere acneEffective but associated with significant side effects

Comparison with Similar Compounds

13-cis-Retinoyl-beta-glucuronide is unique compared to other retinoid derivatives due to its glucuronide moiety, which enhances its solubility and bioavailability. Similar compounds include:

Biological Activity

13-cis-Retinoyl-beta-glucuronide (13-cis-RAG) is a significant metabolite of 13-cis-retinoic acid (isotretinoin), which plays an essential role in various biological activities, particularly in dermatological and oncological applications. This compound is formed through glucuronidation, a metabolic process that enhances the solubility and excretion of lipophilic substances. Understanding the biological activity of 13-cis-RAG is crucial for elucidating its therapeutic potential and mechanisms of action.

  • Cell Proliferation and Differentiation :
    • 13-cis-RAG exhibits biological activity similar to that of its parent compound, 13-cis-retinoic acid. Studies have shown that both compounds can influence cell proliferation and differentiation in various cell lines, including human keratinocytes and neuroblastoma cells. For instance, 13-cis-retinoic acid has been demonstrated to inhibit proliferation and induce differentiation in neuroblastoma cells by modulating the expression of retinoic acid receptors (RARs) .
  • Apoptosis Induction :
    • Research indicates that 13-cis-RAG can induce apoptosis in certain cell types. In sebocytes, it has been observed that treatment with 13-cis-retinoic acid leads to increased apoptosis markers such as Annexin V-FITC staining and cleaved caspase-3 levels. This apoptotic effect is crucial for its sebosuppressive action, contributing to the resolution of acne .
  • Metabolism and Pharmacokinetics :
    • The metabolism of 13-cis-retinoic acid involves conversion to several metabolites, including 13-cis-RAG. In pharmacokinetic studies, both 13-cis-RAG and all-trans-retinoyl-beta-glucuronide have been identified as major plasma metabolites following administration of isotretinoin. The formation of these glucuronides suggests a pathway for the detoxification and elimination of retinoids from the body .

Case Studies and Clinical Applications

  • Dermatological Conditions :
    • Clinical studies highlight the effectiveness of isotretinoin (and by extension, its metabolites like 13-cis-RAG) in treating severe acne and other skin disorders. The ability of these compounds to modulate sebum production and promote keratinocyte differentiation underlines their therapeutic relevance .
  • Cancer Treatment :
    • The application of isotretinoin in oncology has been explored, particularly in hematological malignancies such as acute promyelocytic leukemia (APL). The role of retinoids in promoting differentiation of cancer cells has been well-documented, with 13-cis-RAG contributing to these effects through similar mechanisms as those observed with other retinoids .

Comparative Analysis

The following table summarizes key findings regarding the biological activity of 13-cis-RAG compared to its parent compound:

Compound Biological Activity Mechanism
This compound (13-cis-RAG) Induces apoptosis in sebocytesRAR-independent pathways
Inhibits proliferation in neuroblastoma cellsModulation of MYCN expression
13-cis-Retinoic Acid Induces differentiation in keratinocytesActivation of RARs
Reduces sebum productionCell cycle arrest via p21 upregulation

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36O8/c1-15(11-12-18-17(3)10-7-13-26(18,4)5)8-6-9-16(2)14-19(27)33-25-22(30)20(28)21(29)23(34-25)24(31)32/h6,8-9,11-12,14,20-23,25,28-30H,7,10,13H2,1-5H3,(H,31,32)/b9-6+,12-11+,15-8-,16-14-/t20-,21-,22+,23-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGFYEHKPMOVNE-PLEZPQHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)\C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78147-42-9
Record name beta-D-Glucopyranuronic acid, 1-(13-cis-retinoate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078147429
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
13-cis-Retinoyl-beta-glucuronide
Reactant of Route 2
Reactant of Route 2
13-cis-Retinoyl-beta-glucuronide
Reactant of Route 3
13-cis-Retinoyl-beta-glucuronide
Reactant of Route 4
13-cis-Retinoyl-beta-glucuronide
Reactant of Route 5
13-cis-Retinoyl-beta-glucuronide
Reactant of Route 6
13-cis-Retinoyl-beta-glucuronide
Customer
Q & A

Q1: What is the significance of 13-cis-Retinoyl-beta-glucuronide in the metabolism of 13-cis-retinoic acid?

A1: this compound is identified as a major metabolite of 13-cis-retinoic acid in multiple species, including cynomolgus monkeys [] and rabbits []. Research suggests that following oral administration of 13-cis-retinoic acid, both the parent drug and this compound are detectable in biological fluids like tears and lacrimal gland fluid []. This indicates that glucuronidation, the process of attaching a glucuronic acid molecule, is a significant metabolic pathway for 13-cis-retinoic acid.

Q2: Does this compound contribute to the teratogenic effects observed with 13-cis-retinoic acid administration?

A3: While this compound is found in the embryo after multiple dose administration of 13-cis-retinoic acid in mice, its transfer to the embryo is significantly less efficient compared to both 13-cis-retinoic acid and all-trans-retinoic acid []. The study suggests that while this compound, along with 13-cis-retinoic acid and all-trans-retinoic acid, could play a role in malformations, the potent teratogen all-trans-retinoic acid might be the major contributing factor due to its high concentration in the embryo during critical developmental periods [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.